N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide
Description
The compound N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide features a 1,2,4-triazole core substituted with a cyclopropyl group, a propanamide backbone bearing a methyl group, and a phenoxy moiety modified with a 2,2-dichlorocyclopropyl substituent.
Properties
Molecular Formula |
C18H20Cl2N4O2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-17(2,15(25)22-16-21-14(23-24-16)11-3-4-11)26-12-7-5-10(6-8-12)13-9-18(13,19)20/h5-8,11,13H,3-4,9H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
KQDXAWLZSGSEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NNC(=N1)C2CC2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.
Formation of the Phenoxy Group: This can be done through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole derivative with the phenoxy compound under amide formation conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or triazole moieties.
Reduction: Reduction reactions could target the triazole ring or the phenoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.
Industry: Could be used in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:
Inhibiting Enzymes: They can bind to the active sites of enzymes, inhibiting their activity.
Interacting with Receptors: They may act as agonists or antagonists at various receptors.
Disrupting Cellular Processes: They can interfere with DNA synthesis, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Structural Analogues: Triazole Fungicides
The target compound shares structural homology with triazole-based fungicides like metconazole and triticonazole , which inhibit fungal ergosterol biosynthesis . Key comparisons include:
- Substituent Effects: Metconazole: Contains a chlorophenyl group and a triazole ring linked to a cyclopentanol moiety. Its activity stems from the chlorine atom enhancing lipophilicity and target binding . Triticonazole: Features a chlorophenylmethylene group, contributing to systemic uptake in plants.
*Assumed based on structural analogy.
Cyclopropane-Containing Analogues
The dichlorocyclopropyl group in the target compound is rare among commercial fungicides. However, cyclopropane derivatives like N-(4-Bromobenzyl)cyclopropanamine hydrochloride (, ID 1158780-91-6) highlight the role of cyclopropyl groups in modulating pharmacokinetics, such as enhancing membrane permeability or metabolic stability .
Research Findings and Hypotheses
Enhanced Bioactivity : The dichlorocyclopropyl group may improve binding to fungal cytochrome P450 enzymes, reducing the likelihood of resistance—a common issue with older triazoles .
Synthetic Scalability : While the target compound’s synthesis is unconfirmed, methods from and suggest feasible scale-up using standard coupling and cyclization techniques .
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of 357.24 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies on related triazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Antifungal Properties
Triazoles are also recognized for their antifungal activity. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism has been well-documented in various studies focusing on triazole-based antifungal agents .
Insecticidal Activity
The compound's structure suggests potential use as an insecticide. Triazoles have been explored for their efficacy against agricultural pests due to their ability to disrupt the hormonal and reproductive systems of insects . The presence of the dichlorocyclopropyl group may enhance its insecticidal properties by increasing lipophilicity and improving penetration into insect tissues.
The biological activity of this compound is likely attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have shown to trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : In the case of antifungal activity, the compound may disrupt fungal cell membranes by inhibiting ergosterol synthesis.
Case Studies
- Anticancer Efficacy : A study evaluating various triazole derivatives highlighted that certain modifications led to enhanced anticancer activity against multiple cell lines. The introduction of bulky substituents like dichlorocyclopropyl was noted to significantly increase potency .
- Insecticidal Evaluation : Research on insecticidal properties revealed that triazole derivatives exhibited effective control over common agricultural pests. The compound's structural features contributed to improved activity compared to traditional insecticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
